4-{[(1H-1,2,4-triazol-3-ylthio)acetyl]amino}benzamide
Overview
Description
4-{[(1H-1,2,4-triazol-3-ylthio)acetyl]amino}benzamide is a useful research compound. Its molecular formula is C11H11N5O2S and its molecular weight is 277.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 277.06334578 g/mol and the complexity rating of the compound is 333. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-triazole structure have been reported to exhibit a wide range of biological activities such as anti-fungal , anticancer , antiviral , anti-bacterial , and anti-inflammatory activities. These activities suggest that the compound may interact with a variety of cellular targets.
Mode of Action
The presence of the 1,2,4-triazole moiety is known to contribute to the binding to the active site of enzymes . This suggests that the compound may interact with its targets by forming bonds with active sites, leading to changes in the target’s function.
Biochemical Pathways
Compounds with similar structures have been reported to inhibit mitochondrial and chloroplast function , suggesting that this compound may also affect these pathways and their downstream effects.
Pharmacokinetics
For instance, 3-Amino-1,2,4-triazole, a compound with a similar structure, is soluble in water, methanol, ethanol, and chloroform, and sparingly soluble in ethyl acetate . This suggests that 4-{[(1H-1,2,4-triazol-3-ylthio)acetyl]amino}benzamide may have similar solubility properties, which could influence its absorption and distribution in the body.
Result of Action
Similar compounds have been reported to exhibit anti-proliferative activities against cancer cell lines , suggesting that this compound may also have potential anti-cancer effects.
Future Directions
The future directions for the research and development of 1,2,4-triazole derivatives are promising. These compounds could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . Furthermore, new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds would be very useful for the discovery of new drug candidates .
Properties
IUPAC Name |
4-[[2-(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O2S/c12-10(18)7-1-3-8(4-2-7)15-9(17)5-19-11-13-6-14-16-11/h1-4,6H,5H2,(H2,12,18)(H,15,17)(H,13,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVCPKRPYUUAFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)CSC2=NC=NN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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